molecular formula C25H19Cl2N3O3S2 B11520814 5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one

5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one

Cat. No.: B11520814
M. Wt: 544.5 g/mol
InChI Key: OTDGJLLYFUTUBZ-UHFFFAOYSA-N
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Description

The compound 5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one is a complex organic molecule that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule with the elimination of a small molecule such as water.

    Cyclization Reactions: These reactions involve the formation of a ring structure from a linear molecule.

    Substitution Reactions: These reactions involve the replacement of one functional group with another.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysis: The use of catalysts to accelerate the reaction rate.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one: undergoes various types of chemical reactions, including:

    Oxidation: The addition of oxygen or the removal of hydrogen.

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on the surface of cells.

    Inhibiting Enzymes: Blocking the activity of enzymes involved in key biochemical pathways.

    Modulating Signaling Pathways: Affecting the signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

This compound in various fields of research.

Properties

Molecular Formula

C25H19Cl2N3O3S2

Molecular Weight

544.5 g/mol

IUPAC Name

5-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-3-phenyl-2-sulfanylidene-5,6-dihydro-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C25H19Cl2N3O3S2/c1-32-20-11-14(8-10-19(20)33-13-15-7-9-16(26)12-18(15)27)22-28-23-21(24(31)29-22)35-25(34)30(23)17-5-3-2-4-6-17/h2-12,22,28H,13H2,1H3,(H,29,31)

InChI Key

OTDGJLLYFUTUBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4)OCC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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